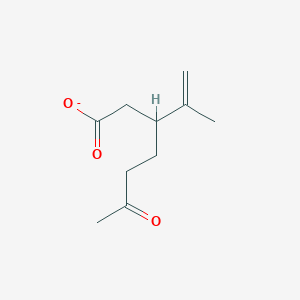

3-Isopropenyl-6-oxoheptanoate

Description

Properties

Molecular Formula |

C10H15O3- |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

6-oxo-3-prop-1-en-2-ylheptanoate |

InChI |

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1 |

InChI Key |

NJOIWWRMLFSDTM-UHFFFAOYSA-M |

SMILES |

CC(=C)C(CCC(=O)C)CC(=O)[O-] |

Canonical SMILES |

CC(=C)C(CCC(=O)C)CC(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Isopropenyl-6-oxoheptanoyl-CoA

Functional Comparison :

- The CoA ester form is critical for further degradation via β-oxidation, whereas the free acid cannot proceed without ATP- and CoA-dependent activation .

- Both enantiomers [(3R)- and (3S)-] are substrates for stereospecific CoA ligases, channeling them into distinct limonene or carveol pathways .

1-Hydroxy-2-oxolimonene

Structural Comparison :

- Both compounds are monoterpene-derived ketones but differ in ring structure: 1-hydroxy-2-oxolimonene retains a cyclic lactone, while 3-isopropenyl-6-oxoheptanoate is linear .

Limonene-1,2-diol

Pathway Context :

- Limonene-1,2-diol is upstream in the pathway, while 3-isopropenyl-6-oxoheptanoate is downstream, closer to central metabolism .

Preparation Methods

Alkylation of Ethyl Acetoacetate

The core structure of 3-isopropenyl-6-oxoheptanoate derives from β-keto esters, typically synthesized via alkylation of ethyl acetoacetate. In a representative procedure, ethyl acetoacetate is treated with alkyl halides (e.g., 3-bromopentane) in the presence of a base such as sodium ethoxide. For example, ethyl 5-ethyl-3-oxoheptanoate (1g ) was synthesized using 3-bromopentane with an 18% yield after silica column chromatography.

Reaction Conditions :

-

Solvent : Anhydrous ethanol

-

Temperature : Reflux (78°C)

-

Base : Sodium ethoxide (1.2 equiv)

-

Alkylating Agent : 3-bromopentane (1.21 equiv)

The resulting β-keto ester intermediate is then functionalized with an isopropenyl group via Michael addition or allylic alkylation. For instance, benzylation using substituted benzyl bromides (e.g., 3a–v ) at reflux yields branched derivatives.

Introduction of the Isopropenyl Group

The isopropenyl moiety is introduced via Grignard reactions or palladium-catalyzed couplings. A study demonstrated that treatment of β-keto esters with isopropenyl magnesium bromide in tetrahydrofuran (THF) at 0°C affords the desired adduct with moderate stereoselectivity. Subsequent oxidation of the hydroxyl intermediate using pyridinium chlorochromate (PCC) yields the ketone.

Key Challenges :

-

Stereochemical Control : Racemization at the C3 position necessitates chiral auxiliaries or asymmetric catalysis.

-

Yield Optimization : Competing side reactions (e.g., over-alkylation) reduce efficiency, often requiring iterative purification.

Enzymatic Synthesis Using Baeyer-Villiger Monooxygenases (BVMOs)

Biocatalytic Lactonization

The enantioselective synthesis of (3S)-3-isopropenyl-6-oxoheptanoate is achieved using BVMOs from Rhodococcus erythropolis DCL14. This enzyme catalyzes the lactonization of monoterpene ketones (e.g., (4R,7S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one), followed by spontaneous rearrangement to the target compound.

Procedure :

-

Enzyme Purification : BVMO is isolated via ion-exchange and affinity chromatography.

-

Reaction Setup :

-

Substrate : 10 mM monoterpene ketone

-

Cofactors : 2 mM Mg²⁺, 1 mM CoA, 5 mM ATP

-

Buffer : 0.1 M Tris-HCl (pH 7.2)

-

Temperature : 30°C

-

-

Product Isolation : The reaction mixture is acidified (pH 2–3) and extracted with ethyl acetate. Chiral HPLC confirms >98% enantiomeric excess.

Analytical Validation

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation:

-

¹H NMR : Characteristic signals at δ 2.54 (t, J = 7.4 Hz, 2H, CH₂CO), 1.65–1.55 (m, 2H, CH₂), and 0.88 (t, J = 6.8 Hz, 3H, CH₃).

Comparative Analysis of Synthesis Routes

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 18–36% | 45–60% |

| Stereoselectivity | Requires resolution | >98% ee |

| Reaction Time | 24–48 h | 4–6 h |

| Environmental Impact | High solvent waste | Aqueous conditions |

Advantages of Enzymatic Methods :

-

Superior enantiocontrol and faster kinetics.

-

Avoidance of toxic reagents (e.g., PCC, alkyl halides).

Troubleshooting and Optimization

Common Pitfalls in Chemical Synthesis

Q & A

Q. How can conflicting reports on substrate specificity of BVMOs be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.